molecular formula C15H15NO2 B11868855 Methyl 2-amino-3-methyl-[1,1'-biphenyl]-4-carboxylate

Methyl 2-amino-3-methyl-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B11868855
M. Wt: 241.28 g/mol
InChI Key: PMKGHIMSAYBVGS-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-methyl-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a biphenyl core with an amino group, a methyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-methyl-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.

    Introduction of Functional Groups: The amino group can be introduced through a nitration-reduction sequence, where the biphenyl compound is first nitrated to form a nitro derivative, which is then reduced to the corresponding amine. The carboxylate ester group can be introduced through esterification reactions.

    Final Assembly: The final compound is obtained by combining the functionalized biphenyl core with the appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of Methyl 2-amino-3-methyl-[1,1’-biphenyl]-4-carboxylate may involve large-scale Suzuki-Miyaura coupling reactions followed by functional group modifications using established chemical processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-methyl-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Methyl 2-amino-3-methyl-[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe for studying protein-ligand interactions and enzyme mechanisms.

    Industry: It is used in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-methyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the biphenyl core can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Methyl 2-amino-3-methyl-[1,1’-biphenyl]-4-carboxylate can be compared with other biphenyl derivatives, such as:

    2-Amino-3-methylbiphenyl: Lacks the carboxylate ester group, which may affect its solubility and reactivity.

    Methyl 2-amino-[1,1’-biphenyl]-4-carboxylate: Lacks the additional methyl group, which may influence its steric and electronic properties.

    2-Amino-4-methylbiphenyl: Has a different substitution pattern, which can alter its chemical behavior and biological activity.

The unique combination of functional groups in Methyl 2-amino-3-methyl-[1,1’-biphenyl]-4-carboxylate makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 3-amino-2-methyl-4-phenylbenzoate

InChI

InChI=1S/C15H15NO2/c1-10-12(15(17)18-2)8-9-13(14(10)16)11-6-4-3-5-7-11/h3-9H,16H2,1-2H3

InChI Key

PMKGHIMSAYBVGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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